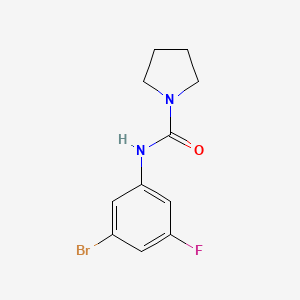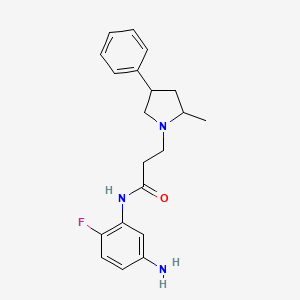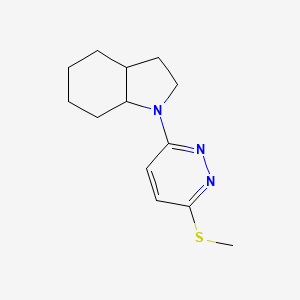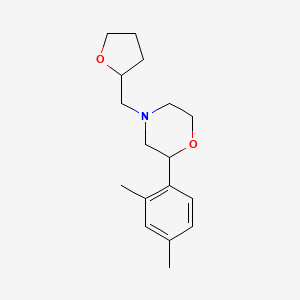
2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. The compound is a heterocyclic organic compound that contains both pyrimidine and isoindole rings. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole is not fully understood. However, studies have shown that the compound acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It has also been shown to induce apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole exhibits various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and repair. It has also been shown to induce the expression of certain genes that are involved in apoptosis.
实验室实验的优点和局限性
One of the advantages of using 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has been shown to exhibit activity against various cancer cell lines and has been studied for its potential as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for the study of 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole. One of the future directions is to study the compound's potential as a drug candidate for the treatment of various diseases. Another future direction is to study the compound's mechanism of action in more detail to understand its potential as a therapeutic agent. Additionally, future studies could focus on optimizing the synthesis of the compound to improve its yield and purity.
合成方法
The synthesis of 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole has been achieved using different methods. One of the most widely used methods involves the reaction of 5-chloropyrimidine-2-carbaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学研究应用
2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole has been studied for its potential in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. It has been shown to exhibit activity against various cancer cell lines and has been studied for its potential as an anticancer agent.
属性
IUPAC Name |
2-(5-chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-11-5-14-12(15-6-11)16-7-9-3-1-2-4-10(9)8-16/h1-2,5-6,9-10H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRUUMDWUOMEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CN(C2)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)
![1-[1-(cyclohexylmethyl)piperidin-4-yl]-3-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]urea](/img/structure/B7630094.png)

![2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)


![N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B7630128.png)

![[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone](/img/structure/B7630148.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-methylpiperidin-2-yl)methanone](/img/structure/B7630155.png)

![N-[1-benzofuran-2-yl(cyclopropyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7630178.png)
![N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-N-methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7630183.png)
![1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea](/img/structure/B7630192.png)